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molecular formula C7H4ClNO4 B146358 4-Chloro-2-nitrobenzoic acid CAS No. 6280-88-2

4-Chloro-2-nitrobenzoic acid

Cat. No. B146358
M. Wt: 201.56 g/mol
InChI Key: JAHIPDTWWVYVRV-UHFFFAOYSA-N
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Patent
US04152518

Procedure details

A mixture containing 1200 g. (5.95 moles) of 4-chloro-2-nitrobenzoic acid, 5000 ml. (69 moles) of thionyl chloride and 40 ml. of N,N-dimethylformamide was stirred 4 hours while the temperature was maintained at 26° C. When the evolution of hydrogen chloride subsided, the temperature was raised to 65° C. and stirring was continued an additional hour. After removing excess thionyl chloride by vacuum distillation, the residue was dissolved in 1 l. of 1,2-dichloroethane and the solution was evaporated under reduced pressure. The residue which was essentially free of thionyl chloride was dissolved in 5 l. of 1,2-dichloroethane and the solution was twice treated with decolorizing carbon and filtered to give a final solution of 4-chloro-2-nitrobenzoyl chloride in 1,2-dichloroethane which was used directly in the next step.
Quantity
5.95 mol
Type
reactant
Reaction Step One
Quantity
69 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.S(Cl)([Cl:16])=O.Cl>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:16])=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1

Inputs

Step One
Name
Quantity
5.95 mol
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
69 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
26 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture containing 1200 g
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 65° C.
WAIT
Type
WAIT
Details
was continued an additional hour
CUSTOM
Type
CUSTOM
Details
After removing excess thionyl chloride
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1 l
CUSTOM
Type
CUSTOM
Details
of 1,2-dichloroethane and the solution was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 5 l
ADDITION
Type
ADDITION
Details
of 1,2-dichloroethane and the solution was twice treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)Cl)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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